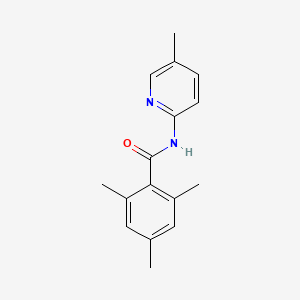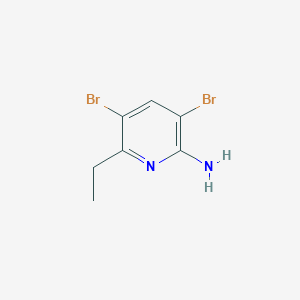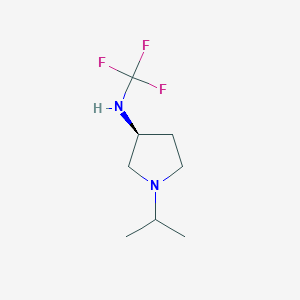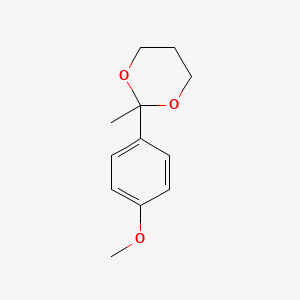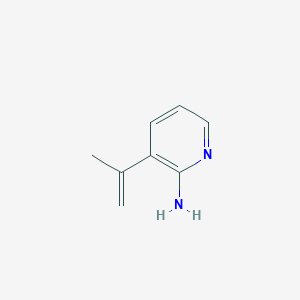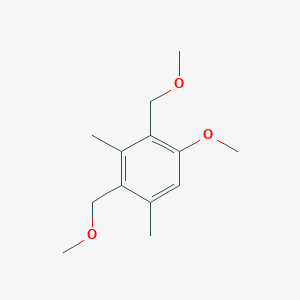
1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of methoxy and methoxymethyl groups attached to a benzene ring, along with two methyl groups. This compound is part of the aromatic ether family and exhibits unique chemical properties due to its structure .
Preparation Methods
The synthesis of 1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.
Methoxymethylation: Methoxymethyl groups are introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methoxymethyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens).
Scientific Research Applications
1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. Pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene can be compared with other similar compounds such as:
1-Methoxy-2,4-bis(1-methyl-1-phenylethyl)benzene: This compound has bulkier substituents, leading to different steric and electronic effects.
1-Methoxy-2,4-bis(2-phenylethyl)benzene:
1-Methoxy-2,4-bis(methoxymethyl)benzene: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
Properties
CAS No. |
809289-99-4 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C13H20O3/c1-9-6-13(16-5)12(8-15-4)10(2)11(9)7-14-3/h6H,7-8H2,1-5H3 |
InChI Key |
HGDXFBDBZYTZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1COC)C)COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




